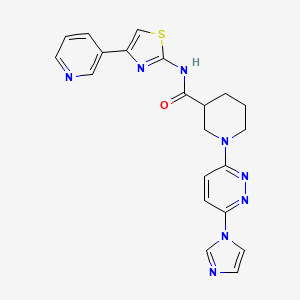![molecular formula C6H4BrN3O B2502892 7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one CAS No. 163452-70-8](/img/structure/B2502892.png)
7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one" is a brominated heterocyclic molecule that is not directly mentioned in the provided papers. However, the papers do discuss various brominated heterocyclic compounds that share some structural similarities, such as brominated imidazo[4,5-b]pyridine and pyrazolo[3,4-b]pyridine derivatives. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of brominated heterocyclic compounds typically involves the condensation of diamino-substituted pyridines with aromatic aldehydes, followed by alkylation reactions. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized using a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water . Similarly, 3-aminoimidazo[1,2-a]pyridines were synthesized using an ionic liquid-promoted one-pot synthesis . These methods could potentially be adapted for the synthesis of "7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of synthesized brominated heterocycles are often confirmed using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structures of certain 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography . Theoretical calculations using DFT methods can also provide insights into the electronic structure and properties of these molecules .
Chemical Reactions Analysis
The brominated heterocycles can undergo various chemical reactions, including alkylation, arylation, and coupling reactions, to yield a diverse array of derivatives with potential biological activities. For instance, 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives underwent copper-catalyzed coupling reactions with various sulfonamide derivatives to produce targeted compounds with antibacterial and antioxidant properties . These reactions highlight the versatility of brominated heterocycles as building blocks for medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocyclic compounds are influenced by their molecular structure. The presence of bromine atoms can increase the density and molecular weight of these compounds, and may also affect their solubility and reactivity. The synthesized compounds often exhibit biological activities, such as antibacterial and antioxidant properties, which are evaluated using various assays . Theoretical calculations and molecular docking studies can be used to predict the binding affinity of these compounds to biological targets, as demonstrated by the docking study of imidazo[4,5-b]pyridine derivatives into the binding site of S. aureus tyrosyl-tRNA synthetase .
Applications De Recherche Scientifique
Synthesis of Polyheterocyclic Ring Systems
Researchers utilized derivatives of 7-Bromo-imidazo[4,5-c]pyridin-4-one as precursors for constructing new polyheterocyclic ring systems, highlighting their significance in developing compounds with potential antibacterial properties (Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).
Development of Antimicrobial Agents
A study on the synthesis of functionalized dihydroimidazo[1,2-A]pyridines and 4-thiazolidinone derivatives from maleimide presented a new class of antimicrobial agents. This research emphasizes the potential of 7-Bromo-imidazo[4,5-c]pyridin-4-one derivatives in addressing pathogenic bacteria and yeast infections (Salhi et al., 2020).
Exploration in Medicinal Chemistry
The derivatives of 7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one have been explored for their potential in medicinal chemistry. A two-step synthesis involving these derivatives highlighted their utility in creating a molecular scaffold, indicating their relevance in the search for new biological targets (Schmid, Schühle, & Austel, 2006).
Intermediate for Biologically Active Compounds
Another study presented the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one as an important intermediate for creating biologically active compounds, showcasing the compound's pivotal role in drug development processes (Wang et al., 2016).
Novel Heterocyclization Methods
Research into the reaction of bromomethylazoles and tosylmethyl isocyanide for synthesizing the core of marine alkaloids variolins and related azolopyrimidines demonstrates innovative methods in heterocyclization, further indicating the versatility of 7-Bromo-imidazo[4,5-c]pyridin-4-one derivatives in synthesizing complex heterocyclic compounds (Mendiola et al., 2004).
Propriétés
IUPAC Name |
7-bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-8-6(11)5-4(3)9-2-10-5/h1-2H,(H,8,11)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZOSWDYDRRXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=O)N1)NC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


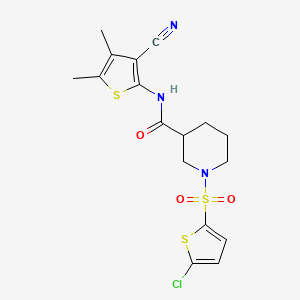
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2502813.png)
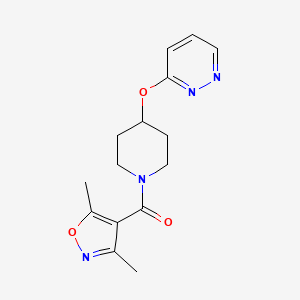
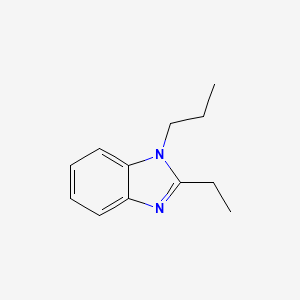
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2502818.png)

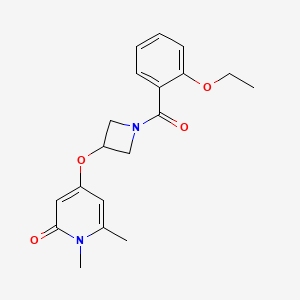
![Benzo[d]thiazol-6-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2502823.png)
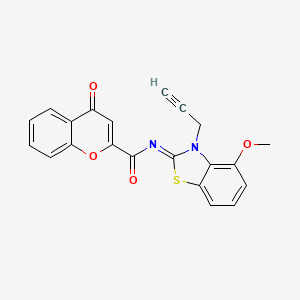
![6-Cyclopropyl-2-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2502826.png)
